1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione
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Overview
Description
1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a butane-1,3-dione moiety
Mechanism of Action
Target of Action
Structurally similar compounds, such as urapidil, are known to targetalpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Compounds like urapidil, which have a similar structure, are known to lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure . They can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
Alpha1-adrenergic receptors, which are targeted by structurally similar compounds, play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
Structurally similar compounds have been studied for their adme properties . These studies can provide insights into the potential pharmacokinetic profile of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione.
Result of Action
Structurally similar compounds like urapidil are known to prevent reflex tachycardia in patients , which has been used clinically primarily in the treatment of hypertensive crises and perioperative hypertension .
Action Environment
The synthesis of structurally similar compounds like urapidil involves specific environmental conditions, such as the use of certain solvents and catalysts . These factors could potentially influence the action and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione typically involves the reaction of 1-(2-methoxyphenyl)piperazine with butane-1,3-dione under specific conditions. One common method involves the use of a solvent such as acetonitrile and a catalyst like Yb(OTf)3 to facilitate the reaction . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to increase yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as improved purification techniques. The overall yield of the industrial process can be around 45%, with the final product confirmed by techniques such as 1H-NMR, 13C-NMR, and HRMS .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals.
Comparison with Similar Compounds
1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An α-blocker used to treat hypertension.
These compounds share structural similarities with this compound but differ in their specific functional groups and therapeutic applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(18)11-15(19)17-9-7-16(8-10-17)13-5-3-4-6-14(13)20-2/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFSQBBKKMHSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCN(CC1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667919-95-1 |
Source
|
Record name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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